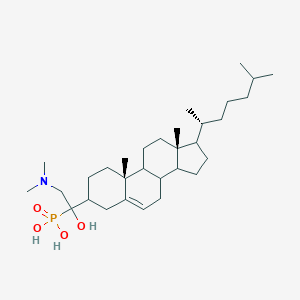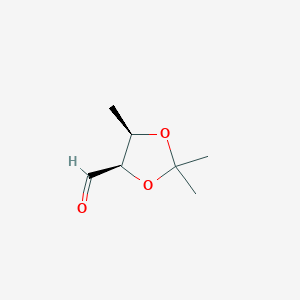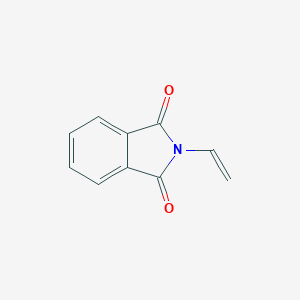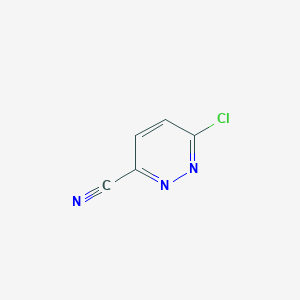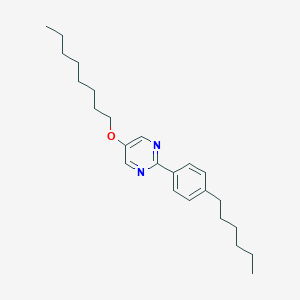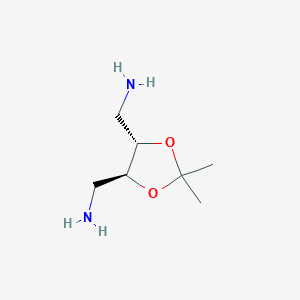
Stigmasta-4,22-dien-3-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La estigmasta-4,22-dien-3-ona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de la estigmasta-4,22-dien-3-ona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, exhibe citotoxicidad contra líneas celulares tumorales humanas HT1080 con una CI50 de 0,3 mM . La actividad antituberculosa del compuesto se atribuye a su capacidad para inhibir el crecimiento de Mycobacterium tuberculosis . Las dianas moleculares y las vías exactas involucradas en estos efectos aún están bajo investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La estigmasta-4,22-dien-3-ona se puede sintetizar a través de reacciones químicas que involucran estigmasterol, un esterol vegetal común . La síntesis típicamente implica reacciones de oxidación utilizando reactivos como clorocromato de piridinio (PCC) o permanganato de potasio (KMnO4) . Estas reacciones convierten el estigmasterol en ethis compound a través de la formación de compuestos intermedios .
Métodos de producción industrial: La producción industrial de ethis compound a menudo implica la extracción de fuentes vegetales, particularmente aquellas ricas en esteroles . El proceso de extracción puede incluir extracción con solvente, destilación u otras técnicas de separación para aislar el compuesto deseado . El compuesto extraído se purifica luego para lograr la pureza requerida para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones: La estigmasta-4,22-dien-3-ona experimenta varias reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden convertir la ethis compound en otros derivados esteroideos.
Reactivos y condiciones comunes:
Oxidación: PCC, KMnO4
Reducción: Gas hidrógeno (H2) con un catalizador adecuado
Sustitución: Varios nucleófilos en condiciones apropiadas
Principales productos formados:
Productos de oxidación: Estigmasta-4,22-dieno-3,6-diona, 3-O-acetil-5β,6β-epoxiestigmast-22-eno-3-ol
Productos de reducción: Derivados esteroideos reducidos
Productos de sustitución: Diversos compuestos esteroideos sustituidos
Comparación Con Compuestos Similares
La estigmasta-4,22-dien-3-ona se puede comparar con otros compuestos esteroideos similares, como:
- Estigmasta-4,22-dieno-3,6-diona
- 3-O-acetil-5β,6β-epoxiestigmast-22-eno-3-ol
- Estigmasterol
Singularidad: La ethis compound es única debido a su estructura específica y sus actividades biológicas. Exhibe propiedades citotóxicas y antituberculosas distintas que la diferencian de otros compuestos similares .
Propiedades
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stigmasta-4,22-dien-3-one?
A1: Stigmasta-4,22-dien-3-one is a naturally occurring phytostenone, a class of steroids found in plants. It has been identified in various plant species, including Cenchrus setigerus [], Hernandia nymphaeifolia [], and Albizia lebeckioides [].
Q2: What is the molecular formula and weight of Stigmasta-4,22-dien-3-one?
A2: The molecular formula of Stigmasta-4,22-dien-3-one is C29H46O, and its molecular weight is 410.66 g/mol.
Q3: Has Stigmasta-4,22-dien-3-one been found to exhibit any biological activities?
A3: Yes, Stigmasta-4,22-dien-3-one has shown promising radical scavenging activity against DPPH (1,1-diphenyl-2-picryl-hydrazyl) []. Research suggests it may have potential as an antioxidant, but further studies are needed to confirm this. Additionally, a study on Albizia species indicated that Stigmasta-4,22-dien-3-one exhibited toxicity towards the termite species Neotermes dalbergiae [].
Q4: What are the common spectroscopic techniques used to characterize Stigmasta-4,22-dien-3-one?
A4: Stigmasta-4,22-dien-3-one can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) [, , , ], Infrared (IR) [], Ultraviolet (UV) spectroscopies [], and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure and purity.
Q5: Can Stigmasta-4,22-dien-3-one be synthesized in the laboratory?
A5: Yes, Stigmasta-4,22-dien-3-one can be produced through the bioconversion of phytosterol using a mutant strain of Arthrobacter simplex []. This bacterial strain utilizes an inducible cholesterol oxidase to facilitate the conversion process.
Q6: Have there been any studies investigating the structure-activity relationship (SAR) of Stigmasta-4,22-dien-3-one?
A6: While specific SAR studies focusing solely on Stigmasta-4,22-dien-3-one are limited in the provided research, one study explored the cytotoxicity of various steroids, including Stigmasta-4,22-dien-3-one, on human fibrosarcoma cells (HT1080) []. This research employed Quantitative Structure Inter-Activity Relationship (QSInAR) computational methods to evaluate the impact of structural features on the compound's activity.
Q7: What is the significance of the QSInAR study involving Stigmasta-4,22-dien-3-one?
A7: The QSInAR study suggested that Stigmasta-4,22-dien-3-one might not be well-suited for cell membrane diffusion due to its structural characteristics []. This finding highlights the importance of considering structural properties when evaluating a compound's potential as a therapeutic agent.
Q8: Has Stigmasta-4,22-dien-3-one been identified in any other plant species besides those already mentioned?
A8: Yes, Stigmasta-4,22-dien-3-one has been found in a variety of other plant species, including Blumea balsamifera [], Polygonum viscosum [, ], Abrus precatorius [], Acanthus ilicifolius [, ], Pistia stratiotes [], Cratoxylum cochinchinense [], Senecio chrysanthemoides [], Ocotea minarum [], Trigonostemon chinensis [], Eupatorium adenophorum [], Nypa fruticans [], Hibiscus tiliaceus [], Aquilaria agallocha [], and Michelia champaca [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


